Benzo[d]thiazol-2-yl(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone
Description
Benzo[d]thiazol-2-yl(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone is a heterocyclic compound featuring a benzothiazole core linked to a piperazine moiety substituted with a 3-methyl-[1,2,4]triazolo[4,3-a]pyrazine group. This structure combines pharmacophoric elements known for modulating diverse biological targets, including kinase inhibition and cardiovascular activity. The benzothiazole moiety is associated with anticancer and antimicrobial properties, while the triazolopyrazine-piperazine scaffold is often explored for its positive inotropic effects in cardiac therapeutics .
Properties
IUPAC Name |
1,3-benzothiazol-2-yl-[4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N7OS/c1-12-21-22-16-15(19-6-7-25(12)16)23-8-10-24(11-9-23)18(26)17-20-13-4-2-3-5-14(13)27-17/h2-7H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLTXRBQRONBYAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2N3CCN(CC3)C(=O)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N7OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[d]thiazol-2-yl(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Synthesis of the triazolopyrazine moiety: This involves the reaction of 3-methyl-1,2,4-triazole with a suitable pyrazine derivative under basic conditions.
Coupling of the benzo[d]thiazole and triazolopyrazine units: This step typically involves the use of a piperazine linker, which is reacted with the benzo[d]thiazole and triazolopyrazine intermediates under nucleophilic substitution conditions.
Introduction of the methanone group: This can be achieved through the reaction of the coupled intermediate with a suitable acylating agent, such as an acid chloride or anhydride, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzo[d]thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group, converting the methanone to a secondary alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzothiazole derivatives, including those that incorporate triazole and piperazine moieties. For instance, compounds similar to benzo[d]thiazol-2-yl(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone have shown promising activity against various bacteria and fungi. The incorporation of the triazole ring enhances the compound's interaction with microbial targets, potentially leading to increased efficacy against resistant strains .
1.2 Anti-Tubercular Properties
The benzothiazole scaffold has been extensively studied for its anti-tubercular activity. Recent synthetic developments have yielded new derivatives that exhibit potent inhibition against Mycobacterium tuberculosis. The mechanism of action is believed to involve interference with bacterial cell wall synthesis and metabolic pathways . Compounds derived from this scaffold have shown minimum inhibitory concentrations (MIC) significantly lower than standard reference drugs .
1.3 Anticancer Potential
The compound has also been evaluated for anticancer properties. Studies indicate that benzothiazole-based compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation and survival pathways . The structural features of this compound contribute to its ability to interact with DNA and disrupt cellular processes critical for tumor growth .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of compounds like this compound.
| Structural Feature | Impact on Activity |
|---|---|
| Benzothiazole Ring | Enhances lipophilicity and bioavailability |
| Triazole Moiety | Increases interaction with biological targets |
| Piperazine Linker | Improves solubility and pharmacokinetics |
| Methanone Group | Contributes to binding affinity |
Synthesis Techniques
The synthesis of this compound typically involves multi-step organic reactions. Various synthetic methodologies have been employed:
3.1 Multi-component Reactions
These reactions allow for the simultaneous formation of multiple bonds and functional groups within a single step, thus streamlining the synthesis process.
3.2 Microwave-Assisted Synthesis
Microwave irradiation has been utilized to enhance reaction rates and yields when synthesizing complex heterocycles like this compound .
Case Studies
Case Study 1: Antimicrobial Efficacy
A recent study evaluated a series of benzothiazole derivatives against a panel of pathogenic bacteria and fungi. The results indicated that derivatives with triazole substitutions exhibited significantly higher antimicrobial activity compared to their non-triazole counterparts .
Case Study 2: Anti-Tubercular Activity
In another study focused on anti-tubercular compounds derived from benzothiazoles, researchers synthesized several derivatives and assessed their activity against M. tuberculosis. The findings revealed that specific modifications to the benzothiazole structure resulted in compounds with MIC values as low as 100 µg/mL, showcasing their potential as novel anti-TB agents .
Mechanism of Action
The mechanism of action of Benzo[d]thiazol-2-yl(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic structure allows it to bind to these targets, modulating their activity. The exact pathways involved depend on the specific biological context and the target being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The compound’s structural uniqueness lies in its triazolopyrazine-piperazine linkage. Key analogues include:
| Compound Name | Core Structure Modifications | Biological Activity/Notes | Reference |
|---|---|---|---|
| 4-([1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperazin-1-ylmethanone (7a–e) | Triazoloquinoxaline instead of triazolopyrazine | Lower inotropic activity (e.g., 7a: +0.99% stroke volume) vs. milrinone; 7c: +4.71% | |
| (2-Methylbenzo-[d]-imidazo-[2,1-b]-thiazol-3-yl)(4-(2-(4-nonyl-1H-1,2,3-triazol-1-yl)ethyl)piperazin-1-yl)-methanone (IT14) | Benzoimidazothiazole core; alkyl-triazole substituent | High yield (88%); potential antimicrobial/anticancer activity (NMR-validated structure) | |
| Bivalent benzothiazolone ligands (e.g., Compound 5j) | Dual benzothiazolone units linked via piperazine | Moderate yields (51–53%); explored for CNS targets (spectral data provided) |
Key Observations :
- Triazoloquinoxaline vs. Triazolopyrazine: Replacing the pyrazine ring with quinoxaline (as in 7a–e) reduces inotropic efficacy, suggesting the pyrazine scaffold is critical for cardiac activity .
Biological Activity
Benzo[d]thiazol-2-yl(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth examination of its biological activity, including synthesis pathways, mechanisms of action, and relevant case studies.
Compound Overview
Chemical Structure:
The compound features a benzo[d]thiazole ring fused with a triazolopyrazine moiety, linked via a piperazine unit to a methanone group. This unique structure imparts distinct chemical properties that are crucial for its biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Benzo[d]thiazole Ring: Achieved through cyclization of 2-aminothiophenol with suitable aldehydes or ketones under acidic conditions.
- Synthesis of the Triazolopyrazine Moiety: Involves the reaction of 3-methyl-1,2,4-triazole with a pyrazine derivative under basic conditions.
- Coupling Reaction: The piperazine linker reacts with the benzo[d]thiazole and triazolopyrazine intermediates under nucleophilic substitution conditions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. Its heterocyclic structure allows for effective binding to these targets, modulating their activity. The exact pathways vary depending on the biological context and target studied.
Antimicrobial Properties
Research has indicated that derivatives of benzothiazole compounds exhibit significant antimicrobial activity. For instance, studies have shown that benzothiazole-based compounds can inhibit the growth of various bacteria such as Escherichia coli and Staphylococcus aureus.
| Compound | Target Bacteria | MIC (mg/mL) |
|---|---|---|
| Compound 7 | E. coli | 1.6 |
| Compound 7 | Staphylococcus aureus | 0.833 |
These findings suggest that the compound may possess similar antimicrobial properties due to its structural features.
Antitubercular Activity
Recent studies have evaluated benzothiazole derivatives for their antitubercular activity against Mycobacterium tuberculosis. For example, compounds derived from benzothiazole have shown promising results with MIC values indicating effectiveness comparable to standard treatments.
| Compound | MIC (mg/mL) | Bioavailability (%) |
|---|---|---|
| 7a | 0.78 | >52 |
| 7g | 1.56 | >52 |
These compounds demonstrated selectivity towards DprE1 enzyme targets, enhancing their potential as therapeutic agents against tuberculosis .
Study on Antimicrobial Activity
In a study examining the antimicrobial efficacy of benzothiazole derivatives, it was found that certain compounds inhibited bacterial growth at low concentrations. The study utilized MTT assays to measure cell viability and determine inhibitory concentrations against various bacterial strains .
Molecular Docking Studies
Molecular docking studies revealed that some benzothiazole derivatives exhibited strong binding affinities to target proteins involved in bacterial resistance mechanisms. This suggests potential pathways for developing new antibiotics based on the compound's structure .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly used to prepare Benzo[d]thiazol-2-yl(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone, and what are their yields?
- Methodology : The compound is synthesized via multistep reactions involving condensation and cyclization. A key intermediate, 4-(benzo[d]thiazol-2-yl)benzenamine, is refluxed with aryl isothiocyanates in DMF to form thiourea derivatives. Subsequent cyclization with formaldehyde and HCl (for oxadiazinane thiones) or methylamine (for triazinane thiones) yields the final product. Reaction optimization includes TLC monitoring, ethanol recrystallization, and characterization via H/C NMR and HRMS .
- Data : Yields range from 79% for thiourea intermediates to 53–86% for cyclized derivatives (Table 1 in ).
Q. How are structural ambiguities (e.g., isomerism) resolved during characterization?
- Methodology : H NMR chemical shifts (e.g., δ 7.4–8.1 ppm for aromatic protons) and coupling constants differentiate between oxadiazinane and triazinane isomers. HRMS confirms molecular weights (e.g., [M+H] at m/z 557.18 for triazinane derivatives). X-ray crystallography or NOESY may resolve complex stereochemistry .
Q. What solvents and reaction conditions are critical for high-yield synthesis?
- Methodology : DMF is preferred for thiourea formation due to its polar aprotic nature, facilitating nucleophilic substitution. Cyclization requires acidic conditions (HCl) or methylamine in ethanol at 90–95°C. Reflux durations (4–6 hours) and solvent purity significantly impact yield .
Advanced Research Questions
Q. How can reaction byproducts (e.g., uncyclized thioureas) be minimized during synthesis?
- Methodology : Excess formaldehyde (30% solution) and prolonged heating (4 hours at 95°C) drive cyclization to completion. Byproducts are removed via column chromatography (silica gel, ethyl acetate/hexane eluent) or selective crystallization .
Q. What strategies are used to evaluate the compound’s bioactivity against specific molecular targets?
- Methodology :
- In vitro screening : Use enzyme-linked assays (e.g., BRD4 inhibition in ) or cell-based models (e.g., tumor growth inhibition via c-Myc downregulation).
- Structure-activity relationship (SAR) : Compare derivatives with varying substituents (e.g., 2-chlorophenyl vs. 4-methoxyphenyl) using activity data (Table in ). For example, compound 3f (IC = 10 µM) shows enhanced activity due to electron-withdrawing groups .
Q. How are stability and degradation profiles assessed under physiological conditions?
- Methodology :
- pH-dependent stability : Incubate the compound in buffers (pH 2–9) at 37°C, monitoring degradation via HPLC.
- Metabolic stability : Use liver microsomes or cytochrome P450 isoforms to identify major metabolites (e.g., demethylation of the triazole moiety) .
Q. What computational methods predict binding affinities to target proteins?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
